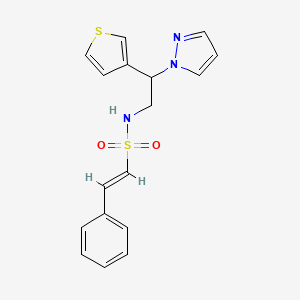

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c21-24(22,12-8-15-5-2-1-3-6-15)19-13-17(16-7-11-23-14-16)20-10-4-9-18-20/h1-12,14,17,19H,13H2/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQMDYZLYTXKHJ-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure incorporating a pyrazole ring, thiophene moieties, and an ethenesulfonamide functional group, which may contribute to its diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Thiophene Substitution : Introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

- Ethenesulfonamide Formation : This can be accomplished by reacting an appropriate amine with a sulfonyl chloride.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) indicate strong antibacterial activity, suggesting potential therapeutic applications in treating infections .

Antioxidant Activity

Studies have indicated that compounds containing pyrazole and thiophene structures possess notable antioxidant properties. In DPPH and hydroxyl radical scavenging assays, these compounds demonstrated significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical models. For example, derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These studies revealed that certain analogs could reduce inflammation comparable to established anti-inflammatory drugs like dexamethasone .

Enzyme Inhibition

Several studies have explored the inhibition of enzymes such as alpha-amylase by pyrazole-containing compounds. The presence of specific functional groups in the structure enhances their ability to inhibit enzyme activity effectively, which is beneficial for managing conditions like diabetes .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Hydrogen Bonding : The pyrazole ring can act as a hydrogen bond donor or acceptor.

- π–π Stacking Interactions : The thiophene rings can engage in π–π stacking with aromatic residues in target proteins.

These interactions modulate the activity of enzymes or receptors, leading to the observed biological effects .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

| Study | Findings |

|---|---|

| Study on Antimicrobial Properties | Demonstrated significant inhibition against multiple bacterial and fungal strains with low MIC values. |

| Evaluation of Antioxidant Activity | Showed strong scavenging effects in DPPH assays, indicating potential for oxidative stress management. |

| Investigation of Anti-inflammatory Effects | Compounds exhibited ability to reduce TNF-α and IL-6 levels significantly in vitro. |

| Alpha-Amylase Inhibition Assay | Certain derivatives displayed higher inhibition rates compared to acarbose, indicating potential for diabetes management. |

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of sulfonamides, including (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Evaluation

In a study evaluating the anticancer properties of sulfonamide derivatives, compounds similar to this compound were tested against HepG2 liver cancer cells. The results indicated that certain derivatives demonstrated selectivity indices significantly higher than standard chemotherapy agents like methotrexate, suggesting their potential as effective anticancer drugs .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of this compound. Sulfonamides are known for their ability to inhibit bacterial growth through competitive inhibition of bacterial enzymes.

Case Study: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results showed that compounds with structural similarities to this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria .

Data Tables

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| (E)-N-(2-(1H-pyrazol...) | HepG2 | 5.0 | 30.49 |

| Methotrexate | HepG2 | 20.0 | 4.14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.